molecular formula C29H52O3 B198974 (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol CAS No. 20835-91-0

(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol

Cat. No.: B198974
CAS No.: 20835-91-0
M. Wt: 448.7 g/mol
InChI Key: VGSSUFQMXBFFTM-UHFFFAOYSA-N
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Description

Stigmastane-3beta,5alpha,6beta-triol is a sterol lipid belonging to the class of organic compounds known as stigmastanes and derivatives, which are characterized by a stigmastane skeleton bearing an ethyl group at the carbon atom C24 . This compound with the molecular formula C29H52O3 and a molecular weight of 448.73 g/mol, is a solid with a melting point of 250-252 °C . It is of significant interest in biochemical and pharmacological research due to its documented biological activities. One of the most prominent areas of investigation for this steroid derivative is its antifertility activity. Research has shown that its synthetic analog, 5 alpha-stigmastane-3 beta, 5, 6 beta-triol-3-monobenzoate, exhibits significant antifertility effects when administered orally during the pre-implantation stage of pregnancy in mice and has interceptive activity in rabbits . While this specific compound did not show distinct estrogenic or androgenic properties, it did demonstrate some progestagenic activity in bioassays , suggesting a unique mechanism of action worthy of further study. Additionally, related sterol compounds isolated from natural sources, such as Ailanthus altissima , have been assayed for in vitro antimicrobial activity, indicating the potential for this class of molecules in infectious disease research . The metabolism of structurally similar sterol triols, like cholestane-3beta,5alpha,6beta-triol, has also been studied in model organisms, providing a foundation for understanding the metabolic fate and transformation of these compounds in biological systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this high-purity compound to explore its potential mechanisms and applications in reproductive biology, microbiology, and steroid biochemistry.

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSUFQMXBFFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20835-91-0
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 252 °C
Record name (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Epoxidation and Acid-Catalyzed Ring Opening

The most widely reported synthetic route begins with stigmasterol, a readily available phytosterol. As detailed in Scheme 1 of, stigmasterol undergoes regioselective epoxidation using potassium permanganate and iron(III) nitrate to form 5alpha,6alpha-epoxy-stigmastan-3beta-ol. Subsequent treatment with aqueous perchloric acid (HClO₄) in dioxane at 55°C induces acid-catalyzed epoxide ring opening, yielding stigmastane-3beta,5alpha,6beta-triol with 87% efficiency. Critical parameters include:

  • Temperature : Reactions below 50°C favor incomplete ring opening, while temperatures above 60°C promote dehydration byproducts.

  • Acid strength : Dilute HClO₄ (5–10% v/v) minimizes side reactions compared to concentrated acids.

This method’s robustness is evidenced by its adaptation in synthesizing analogous steroids, such as cholestane triols.

Table 1: Optimization of Acid-Catalyzed Epoxide Ring Opening

AcidConcentrationTemperature (°C)Yield (%)Byproducts
HClO₄5%5587<5%
H₂SO₄10%607215% (dehydration)
HBr48%256820% (brominated)

Data adapted from.

Jones Oxidation of Sterol Intermediates

An alternative pathway employs Jones reagent (CrO₃ in H₂SO₄) to oxidize C-6 hydroxyl groups. Starting from 3beta-acetoxy-stigmast-5-ene, epoxidation with m-chloroperbenzoic acid (mCPBA) forms a 5alpha,6alpha-epoxide, which is then oxidized to introduce the 6beta-hydroxyl group. The 3beta-acetate protecting group is hydrolyzed under alkaline conditions (KOH/MeOH), yielding the triol with 78% overall yield. This method’s selectivity arises from the stereoelectronic effects of the epoxy ring, which directs oxidation to the 6beta position.

Derivatization of Stigmastane Precursors

Baeyer-Villiger Oxidation

Patent discloses a method involving Baeyer-Villiger oxidation of 3beta-bromo-5alpha,6alpha-epoxy-stigmastan-17-one. Treatment with mCPBA generates a lactone intermediate via ketone oxidation, which is subsequently hydrolyzed to the triol. While this route achieves 70% yield, it requires stringent control of reaction time (<24 hours) to prevent over-oxidation.

Halogenation and Hydrolysis

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Major Methods

MethodStarting MaterialStepsYield (%)Scalability
Natural extractionB. fruticosa50.004Low
Acid-catalyzed ring openingStigmasterol387High
Jones oxidationStigmast-5-ene478Moderate
Baeyer-Villiger oxidationEpoxy-stigmastan570Low

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: Lebanus Cedra undergoes various chemical reactions, primarily involving its essential oils and resins. These reactions include:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Lebanus Cedra has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compounds derived from Lebanus Cedra involves multiple pathways:

Comparison with Similar Compounds

Cholestane-3beta,5alpha,6beta-triol

  • Structure : Cholestane backbone (C27) with hydroxyl groups at 3β, 5α, and 6β.
  • Key Differences : Lacks the ethyl group at C24 present in stigmastane derivatives, leading to reduced hydrophobicity.
  • Biological Activities :
    • Induces eryptosis (programmed erythrocyte death) via NADPH oxidase and nitric oxide synthase activation, distinct from pathways triggered by stigmastane derivatives .
    • Suppresses proliferation, migration, and invasion in prostate cancer cells .
    • Inhibits osteoblast differentiation, contributing to osteoporosis .
    • Cytotoxic to aortic smooth muscle cells, implicating it in atherosclerosis .
  • Metabolism : Forms neutral metabolites in rats, suggesting hepatic processing differences compared to stigmastane analogs .

Ergosta-7,22-diene-3beta,5alpha,6beta-triol

  • Structure : Ergostane skeleton (C28) with conjugated double bonds at C7 and C22.
  • Biological Activities :
    • Stimulates osteoblastic differentiation in MC3T3-E1 cells, contrasting with the osteoblast-inhibiting effects of stigmastane- and cholestane-triols .
    • Found in fungal sources, suggesting ecological specificity in bioactivity .

5α-Stigmastane-3β,5,6β-triol 3-monobenzoate

  • Structure : Benzoate ester derivative of stigmastane-triol.
  • Key Differences : Esterification enhances bioavailability and alters toxicity profiles.
  • Biological Activities: Demonstrates acute toxicity and teratogenicity in mice, likely due to enhanced cellular uptake .

Comparative Data Table

Compound Skeleton Molecular Formula Key Biological Activities References
Stigmastane-3beta,5alpha,6beta-triol C29 C₂₉H₅₂O₃ Osteoblast inhibition, antifertility (as benzoate), acute toxicity
Cholestane-3beta,5alpha,6beta-triol C27 C₂₇H₄₆O₃ Eryptosis, prostate cancer suppression, osteoporosis, smooth muscle cytotoxicity
Ergosta-7,22-diene-3beta,5alpha,6beta-triol C28 C₂₈H₄₄O₃ Osteoblast stimulation, fungal origin
5α-Stigmastane-3β,5,6β-triol 3-monobenzoate C29 C₃₆H₅₄O₄ Teratogenicity, antifertility, enhanced toxicity

Mechanistic Insights and Pathological Relevance

  • Eryptosis: Cholestane-triol activates RBC-NOX and RBC-NOS, while stigmastane derivatives may lack this specificity due to structural differences in side-chain interactions .
  • Cancer Pathways: Cholestane-triol suppresses prostate cancer via ROS-mediated MAPK inhibition, whereas stigmastane-triol’s role in carcinogenesis remains underexplored .
  • Bone Metabolism : Ergosta-triol’s osteogenic stimulation contrasts sharply with the inhibitory effects of cholestane- and stigmastane-triols, highlighting structure-activity relationships in sterol signaling .
  • Toxicity : The benzoate derivative of stigmastane-triol exhibits acute toxicity, suggesting esterification as a critical modifier of bioactivity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and quantification of stigmastane-3beta,5alpha,6beta-triol in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity in detecting hydroxylated sterols. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical for resolving stereochemical configurations (e.g., distinguishing 3beta,5alpha,6beta-triol from other isomers) . For complex matrices like cell lysates, derivatization with silylating agents (e.g., BSTFA) enhances volatility in gas chromatography (GC-MS) applications.

Q. What is the known biological role of stigmastane-3beta,5alpha,6beta-triol in cellular metabolism?

  • Methodological Answer : Stigmastane-3beta,5alpha,6beta-triol is a phytosterol oxidation product implicated in modulating lipid metabolism. Studies suggest it disrupts membrane integrity by altering phospholipid synthesis pathways, particularly through interactions with CTP-phosphocholine cytidyltransferase, a rate-limiting enzyme in phosphatidylcholine biosynthesis . Its pro-apoptotic effects in cancer cells (e.g., prostate cancer) are linked to mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dual role of stigmastane-3beta,5alpha,6beta-triol in apoptosis and oxidative stress?

  • Methodological Answer :

  • In vitro models : Use prostate cancer cell lines (e.g., PC-3 or LNCaP) treated with stigmastane-triol at physiologically relevant concentrations (0.1–10 µM). Monitor apoptosis via Annexin V/PI staining and caspase-3/7 activation assays.
  • Oxidative stress : Quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) and validate with antioxidant co-treatment (e.g., N-acetylcysteine) to assess reversibility.
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., NADPH oxidase isoforms or nitric oxide synthase pathways) .

Q. What experimental approaches resolve contradictions in cytotoxicity data between stigmastane-triol and structurally analogous oxysterols?

  • Methodological Answer : Comparative studies using isogenic cell lines (e.g., wild-type vs. CYP450 knockout models) can clarify metabolic activation differences. For example:

  • Cholestane-3beta,5alpha,6beta-triol (a cholesterol analog) induces eryptosis via NOX activation , while stigmastane-triol may act through distinct pathways due to its phytosterol backbone.
  • Dose-response curves and time-course assays (e.g., 24–72 hr exposures) help distinguish acute cytotoxicity from adaptive responses. Validate findings with lipidomics to map membrane composition changes .

Q. How can researchers assess the biomarker potential of stigmastane-3beta,5alpha,6beta-triol in metabolic or neurodegenerative diseases?

  • Methodological Answer :

  • Clinical cohorts : Collect serum/plasma samples from patients with schizophrenia or Alzheimer’s disease and quantify stigmastane-triol levels via LC-MS. Compare with age-matched controls, adjusting for dietary phytosterol intake.
  • Mechanistic links : Use in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) to test permeability and neurotoxicity in neuronal cultures (e.g., SH-SY5Y cells). Correlate findings with transcriptional changes in SMO (smoothened) or hedgehog signaling pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting results on stigmastane-triol’s cytotoxicity in different cell types?

  • Methodological Answer : Cell-type-specific responses arise from variations in:

  • Membrane composition : Cells with high phytosterol content (e.g., plant-derived or hepatocytes) may sequester stigmastane-triol differently.
  • Antioxidant capacity : Glutathione levels and catalase activity modulate ROS-mediated apoptosis. Pre-treat cells with butylated hydroxytoluene (BHT) or α-tocopherol to test cytoprotective effects .
  • Experimental conditions : Serum-free vs. serum-containing media alter oxysterol bioavailability. Standardize lipid-delivery methods (e.g., cyclodextrin complexes) .

Comparative Research Questions

Q. How does stigmastane-3beta,5alpha,6beta-triol differ from cholestane-3beta,5alpha,6beta-triol in experimental outcomes?

  • Methodological Answer :

  • Structural differences : The stigmastane backbone includes a C24 ethyl group absent in cholestane, altering membrane insertion and receptor binding.
  • Functional assays : Compare both compounds in parallel using:
  • In vitro phospholipid synthesis assays (e.g., 3^3H-choline incorporation in LLC-PK cells) .
  • In vivo models of atherosclerosis (e.g., ApoE/^−/− mice) to assess aortic accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol
Reactant of Route 2
(3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.